Core Chemical Identity and Physicochemical Properties
Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 2-methylpentane-1,5-diol: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of the chemical and physical properties of 2-methylpentane-1,5-diol. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to provide field-proven insights into the molecule's synthesis, reactivity, and potential applications, grounded in established chemical principles.
2-methylpentane-1,5-diol (CAS No: 42856-62-2) is a chiral aliphatic diol featuring a six-carbon backbone.[1][2] Its structure includes a primary hydroxyl group at the C1 position and a secondary hydroxyl group at the C5 position, with a methyl group branching at the C2 position. This asymmetric structure results in stereoisomerism and influences its physical properties, such as polarity, viscosity, and boiling point. The presence of two hydroxyl groups allows for extensive hydrogen bonding, rendering it soluble in polar solvents.
Caption: 2D Structure of 2-methylpentane-1,5-diol.
Table 1: Chemical Identifiers for 2-methylpentane-1,5-diol
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 42856-62-2 | [1][2] |
| Molecular Formula | C₆H₁₄O₂ | [1][3] |
| IUPAC Name | 2-methylpentane-1,5-diol | [1] |
| Molecular Weight | 118.17 g/mol | [1][3] |
| Canonical SMILES | CC(CCCO)CO | [1] |
| InChI Key | AAAWJUMVTPNRDT-UHFFFAOYSA-N | [1][2] |
| EC Number | 255-971-5 |[4] |
Table 2: Physicochemical Properties of 2-methylpentane-1,5-diol
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Liquid | [5] |
| Boiling Point | 229.9 °C at 760 mmHg | [4] |
| Melting Point | 26.38 °C (estimate) | [4] |
| Density | 0.961 g/cm³ | [4] |
| Flash Point | 107.2 °C | [4] |
| Refractive Index | 1.447 | [4] |
| Vapor Pressure | 0.013 mmHg at 25°C | [4] |
| LogP | 0.38730 | [4] |
| Hydrogen Bond Donors | 2 | [4][6] |
| Hydrogen Bond Acceptors | 2 |[4][6] |
Synthesis and Manufacturing Pathways
The synthesis of substituted pentanediols can be achieved through various established organic chemistry routes. For 2-methylpentane-1,5-diol, a primary method involves the reduction of suitable carbonyl precursors. One logical and documented pathway is the reduction of α-methyl-δ-valerolactone.
The causality behind this choice is the stability of the lactone precursor and the high efficiency of modern reducing agents in cleaving the ester bond and reducing the resulting carboxylic acid and aldehyde/ketone moieties to alcohols. Lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride and a Lewis acid are effective for this transformation. An alternative route involves the reduction of 2-methylglutaric acid or its diester derivatives.[4]
Caption: Generalized workflow for the synthesis of 2-methylpentane-1,5-diol.
Illustrative Experimental Protocol: Reduction of a Lactone Precursor
This protocol is based on established procedures for the reduction of lactones to diols and serves as a self-validating system. Each step is designed to maximize yield and purity, with integrated checks.
-
Reactor Setup & Inerting:
-
A multi-neck, round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a nitrogen or argon line.
-
Causality: The use of an inert atmosphere is critical as reducing agents like LiAlH₄ react violently with atmospheric moisture and oxygen.
-
-
Reagent Preparation:
-
A solution of α-methyl-δ-valerolactone is prepared in anhydrous tetrahydrofuran (THF).
-
A separate suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF is prepared in the reaction flask and cooled to 0 °C in an ice bath.
-
Causality: Anhydrous solvents are mandatory to prevent quenching the highly reactive hydride reagent. The reaction is cooled to control the initial exothermic addition.
-
-
Addition of Substrate:
-
The lactone solution is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
After addition is complete, the mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete reaction.
-
Causality: Slow, controlled addition prevents a dangerous thermal runaway. Refluxing drives the reaction to completion.
-
-
Reaction Quenching (Workup):
-
The reaction is cooled again to 0 °C. The excess LiAlH₄ is cautiously quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water (Fieser workup).
-
This procedure results in the formation of a granular, white precipitate of aluminum salts.
-
Causality: This specific quenching method is well-established to produce easily filterable inorganic salts, simplifying the isolation of the organic product.
-
-
Product Isolation and Purification:
-
The precipitate is removed by vacuum filtration, and the filter cake is washed with fresh THF.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude diol is purified by vacuum distillation to yield pure 2-methylpentane-1,5-diol.
-
Causality: Vacuum distillation is necessary due to the high boiling point of the diol, preventing thermal decomposition that might occur at atmospheric pressure.
-
Spectroscopic Profile and Chemical Reactivity
While comprehensive, publicly available experimental spectra for 2-methylpentane-1,5-diol are limited, its spectroscopic characteristics can be reliably predicted based on its structure.
-
¹H NMR: The spectrum is expected to show multiple distinct signals in the 0.9-4.0 ppm range. Key features would include a doublet for the C2-methyl group, complex multiplets for the methylene (CH₂) and methine (CH) protons, and broad signals for the two hydroxyl (-OH) protons, which are exchangeable with D₂O.
-
¹³C NMR: Six distinct signals are predicted, corresponding to the six unique carbon environments in the molecule. The carbons bearing the hydroxyl groups (C1 and C5) would be the most downfield (shifted to higher ppm values), typically in the 60-75 ppm range.
-
IR Spectroscopy: The spectrum would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching from the hydrogen-bonded hydroxyl groups. Strong C-H stretching absorptions would appear between 2850-3000 cm⁻¹, and C-O stretching bands would be visible in the 1000-1200 cm⁻¹ fingerprint region.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 118. Common fragmentation patterns would include the loss of water (M-18), loss of a methyl group (M-15), and cleavage adjacent to the oxygen atoms.
Chemical Reactivity
The reactivity is dictated by its primary and secondary alcohol functional groups. These groups can undergo oxidation, esterification, and etherification, making the molecule a versatile building block.
Caption: Key reactions of 2-methylpentane-1,5-diol.
-
Oxidation: Selective oxidation of the primary alcohol at C1 can yield an aldehyde, while further oxidation produces a carboxylic acid. The secondary alcohol at C5 can be oxidized to a ketone. The choice of oxidizing agent (e.g., PCC for aldehydes/ketones vs. Jones reagent for carboxylic acids) determines the final product. This differential reactivity is a key tool for synthetic chemists.
-
Esterification: Both hydroxyl groups can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic catalysis to form mono- or di-esters.[7] These esters may have applications as plasticizers, solvents, or fragrance components, similar to esters of the related 3-methyl-pentane-diol.[8]
-
Polymerization: As a diol, it can act as a monomer in step-growth polymerization. Reaction with diacids or diisocyanates will produce polyesters and polyurethanes, respectively. The branched methyl group would disrupt chain packing, likely leading to amorphous polymers with lower melting points and increased solubility compared to polymers made from a linear diol like 1,5-pentanediol.[9]
Potential Applications and Industrial Relevance
While specific, large-scale applications for 2-methylpentane-1,5-diol are not widely documented, its structure suggests utility in several areas, drawing parallels from similar branched and linear diols.
-
Polymer and Resin Synthesis: Like its isomer 3-methyl-1,5-pentanediol, it is a prime candidate for producing specialty polyesters and polyurethanes.[10] The methyl branch introduces asymmetry, which can enhance softness, transparency, and compatibility in polyurethane systems.[10]
-
Coatings and Solvents: The diol structure provides good solvency for a range of resins. Its low volatility and high boiling point make it suitable for use in inks, paints, and hydraulic fluids.[4]
-
Pharmaceutical and Cosmetic Applications: Linear 1,5-pentanediol is used in topical pharmaceutical preparations as a solvent, preservative, and percutaneous absorption enhancer.[11] Given its structural similarity, 2-methylpentane-1,5-diol could be investigated for similar roles, where its chirality might offer unique interactions in stereospecific formulations. Its use has been noted in products designed to release aromas.[4][12]
Safety and Handling
Based on available safety data, 2-methylpentane-1,5-diol is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
|---|---|---|---|
| Pictogram | GHS07 | Exclamation Mark | [5] |
| Signal Word | Warning | [5] | |
| Hazard Statements | H315 | Causes skin irritation. | [5] |
| H319 | Causes serious eye irritation. | [5][13] | |
| H335 | May cause respiratory irritation. | [5] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [5] |
| P280 | Wear protective gloves/eye protection/face protection. | [5][13] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [5] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[5][13] |
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry place away from oxidizing agents.
References
-
2-methylpentane-1,5-diol | CAS#:42856-62-2 | Chemsrc. (n.d.). Retrieved January 8, 2026, from [Link]
-
C-13 nmr spectrum of 2-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylpentane: isohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 8, 2026, from [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061884) - Human Metabolome Database. (n.d.). Retrieved January 8, 2026, from [Link]
-
Friis, G. J., & Andersen, K. E. (1995). Pentane-1,5-diol as a percutaneous absorption enhancer. International Journal of Pharmaceutics, 118(2), 221-227. [Link]
-
2-Methyl-1,5-pentanediol | C6H14O2 | CID 3016390 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]
-
2-methylpentane-1,5-diol - NIST WebBook. (n.d.). Retrieved January 8, 2026, from [Link]
-
2-METHYL-1,5-PENTANEDIOL - precisionFDA. (n.d.). Retrieved January 8, 2026, from [Link]
-
infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 8, 2026, from [Link]
-
2-Methylpentane-1,5-diol - LookChem. (n.d.). Retrieved January 8, 2026, from [Link]
-
2-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylpentane: isohexane 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 8, 2026, from [Link]
-
13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Oxidation of 2-methyl propane-1,2-diol with periodic acid gives:- - Allen. (n.d.). Retrieved January 8, 2026, from [Link]
-
1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031543) - Human Metabolome Database. (n.d.). Retrieved January 8, 2026, from [Link]
-
2-Methylpentane-1,4-diol;diastereomer_a;major_diastereomer - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 8, 2026, from [Link]
-
1,5-Pentanediol, 3-methyl- - NIST WebBook. (n.d.). Retrieved January 8, 2026, from [Link]
-
The Many Applications of 2-Methyl 1, 3-Propanediol (MPO) - Gantrade Corporation. (n.d.). Retrieved January 8, 2026, from [Link]
-
2-Methyl-2,4-pentanediol - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]
-
Oxidation of 2-methyl propane-1,2-diol with periodic acid gives:- - YouTube. (2020, April 12). Retrieved January 8, 2026, from [Link]
- US3966827A - Production of 3-methylpentane-1,5-diol - Google Patents. (n.d.).
-
(A) Selective oxidation of 1,5‐pentanodiol to 5‐hydroxypentanal, in... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved January 8, 2026, from [Link]
-
3-methyl-1,5-pentanediol - Organic Syntheses Procedure. (n.d.). Retrieved January 8, 2026, from [Link]
-
Modifications of Furan-Based Polyesters with the Use of Rigid Diols - MDPI. (2024, July 19). Retrieved January 8, 2026, from [Link]
-
1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]
- WO2019207137A1 - Esters and ethers of 3-methyl-pentane-diol and unsaturated derivatives thereof and their use as aroma chemical - Google Patents. (n.d.).
-
Oxidative Cleavage of 1,2 Diols - YouTube. (2014, June 25). Retrieved January 8, 2026, from [Link]
Sources
- 1. 2-Methyl-1,5-pentanediol | C6H14O2 | CID 3016390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-methylpentane-1,5-diol [webbook.nist.gov]
- 3. GSRS [precision.fda.gov]
- 4. lookchem.com [lookchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. guidechem.com [guidechem.com]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. WO2019207137A1 - Esters and ethers of 3-methyl-pentane-diol and unsaturated derivatives thereof and their use as aroma chemical - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. Diol | Kuraray [kuraray.com]
- 11. Pentane-1,5-diol as a percutaneous absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-methylpentane-1,5-diol CAS#: 42856-62-2 [m.chemicalbook.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
